1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one
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Overview
Description
1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one is an organic compound characterized by the presence of a bromine atom, an octan-2-yloxy group, and a phenyl ring
Preparation Methods
The synthesis of 1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-hydroxybenzaldehyde and octan-2-ol.
Reaction Conditions: The hydroxyl group of the benzaldehyde is first converted to an octan-2-yloxy group through an etherification reaction using octan-2-ol in the presence of an acid catalyst.
Formation of the Ketone: The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the final product.
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or vinyl group.
Common reagents for these reactions include nucleophiles like amines or thiols for substitution, reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation.
Scientific Research Applications
1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the design of haptens for the screening of specific antibodies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the octan-2-yloxy group can participate in various binding interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one can be compared with other similar compounds such as:
2-Bromo-1-{4-hydroxy-3-(hydroxymethyl)phenyl}ethan-1-one: Similar structure but with different substituents on the phenyl ring.
1-{4-[(3-Bromo-2-hydroxy)phenyl]ethan-1-one}: Another brominated phenyl ethanone with different functional groups.
These comparisons highlight the unique features of this compound, such as the presence of the octan-2-yloxy group, which can influence its reactivity and applications.
Properties
CAS No. |
116331-95-4 |
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Molecular Formula |
C16H23BrO2 |
Molecular Weight |
327.26 g/mol |
IUPAC Name |
1-(3-bromo-4-octan-2-yloxyphenyl)ethanone |
InChI |
InChI=1S/C16H23BrO2/c1-4-5-6-7-8-12(2)19-16-10-9-14(13(3)18)11-15(16)17/h9-12H,4-8H2,1-3H3 |
InChI Key |
BECFMKUPTVLDKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OC1=C(C=C(C=C1)C(=O)C)Br |
Origin of Product |
United States |
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